molecular formula C16H23N3O3 B14356222 N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide CAS No. 90279-54-2

N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide

Cat. No.: B14356222
CAS No.: 90279-54-2
M. Wt: 305.37 g/mol
InChI Key: BFRJGQLSOGYJRO-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide is a chemical compound that features a nitrophenyl group attached to a piperidinyl pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide typically involves the reaction of 4-nitroaniline with 5-bromopentanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidine to form the final product. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The piperidinyl group can be substituted with other amines or nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride

    Substitution: Various amines or nucleophiles, often in the presence of a base

    Hydrolysis: Hydrochloric acid or sodium hydroxide

Major Products Formed

    Reduction: 4-Aminophenyl-5-(piperidin-1-yl)pentanamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 4-Nitrophenylpentanoic acid and piperidine

Scientific Research Applications

N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the piperidine moiety.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific receptors or enzymes, modulating their activity. The nitrophenyl group could participate in electron transfer processes, while the piperidinyl group may enhance binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide
  • N-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanamide

Uniqueness

N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide is unique due to its longer pentanamide chain, which may influence its physical properties and biological activity. The specific positioning of the nitrophenyl and piperidinyl groups can also affect its reactivity and interactions with other molecules, making it distinct from its shorter-chain analogs.

Properties

CAS No.

90279-54-2

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

N-(4-nitrophenyl)-5-piperidin-1-ylpentanamide

InChI

InChI=1S/C16H23N3O3/c20-16(6-2-5-13-18-11-3-1-4-12-18)17-14-7-9-15(10-8-14)19(21)22/h7-10H,1-6,11-13H2,(H,17,20)

InChI Key

BFRJGQLSOGYJRO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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